tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate

Description

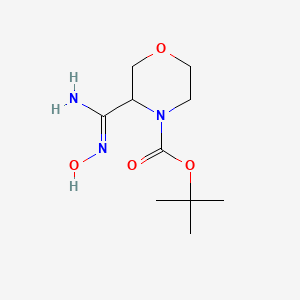

Chemical Identity and Structural Features tert-Butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate (chemical formula: C₁₄H₂₅N₃O₄, molecular weight: 299.37 g/mol) is a morpholine derivative characterized by a tert-butyl ester group at position 4 and an N-hydroxycarbamimidoyl substituent at position 3 of the morpholine ring (Figure 1).

Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography. For instance, SHELX software has been widely used for crystallographic refinement of similar small molecules, ensuring precise atomic positioning .

Properties

IUPAC Name |

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-6-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNBDFZBWYOJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOCC1/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-3-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl carbamate and hydroxylamine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl-3-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry: tert-butyl-3-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules and pharmaceuticals.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific diseases. It may also have applications in drug delivery systems.

Industry: In the industrial sector, tert-butyl-3-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and polymer additives.

Mechanism of Action

The mechanism of action of tert-butyl-3-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent-Driven Functional Differences

The tert-butyl ester and N-hydroxycarbamimidoyl groups distinguish this compound from other morpholine derivatives. Key comparisons include:

Key Observations :

- Lipophilicity : The tert-butyl group in both morpholine derivatives enhances membrane permeability compared to polar substituents (e.g., hydroxyl groups).

- Bioactivity : The N-hydroxycarbamimidoyl group may confer metal-binding properties, unlike the methyl-indole group in the analog from , which is more suited for hydrophobic interactions .

- Synthetic Utility : Morpholine scaffolds with tert-butyl esters are easier to functionalize post-synthesis due to the stability of the ester group under basic conditions .

Spectroscopic and Analytical Comparisons

NMR Data :

- The target compound’s ¹H-NMR would show signals for the morpholine ring protons (δ 3.5–4.0 ppm), tert-butyl singlet (δ 1.2–1.4 ppm), and N-hydroxycarbamimidoyl protons (δ 6.5–7.5 ppm for NH/O-H). This contrasts with the methyl-indole analog (), which exhibits aromatic indole protons (δ 7.0–8.0 ppm) .

- ¹³C-NMR would confirm the tert-butyl carbonyl (δ ~165 ppm) and morpholine carbons (δ 40–70 ppm), similar to other tert-butyl-protected morpholines .

Crystallography : SHELX refinement, commonly used for small molecules, would resolve the morpholine ring’s chair conformation and substituent orientation, as seen in related structures .

Biological Activity

Tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate, also known as TVA05862, is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C10H19N3O

- Molecular Weight : 245.279 g/mol

- CAS Number : 518058-62-3

The compound features a morpholine ring, which is significant in many pharmacologically active compounds due to its ability to interact with biological targets effectively.

Anticancer Potential

Recent studies have highlighted the role of compounds similar to this compound in cancer treatment. For instance, high-throughput screenings have identified inhibitors that target specific proteins involved in cancer cell proliferation and survival.

Case Study: HSET Inhibition

A notable example includes the discovery of inhibitors targeting HSET (KIFC1), a protein crucial for the survival of cancer cells with multiple centrosomes. These inhibitors demonstrated micromolar inhibition in vitro and induced multipolar spindle formation in centrosome-amplified human cancer cells, thereby promoting cell death . Although not directly tested on TVA05862, the structural similarities suggest potential for similar mechanisms.

Antiproliferative Activity

The compound's structure indicates possible antiproliferative effects. Compounds with morpholine and carbamate functionalities have shown varying degrees of effectiveness against different cancer cell lines. For example, related compounds have been tested for their ability to inhibit cell growth in lung cancer cell lines with promising results .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. The presence of the hydroxycarbamimidoyl group is hypothesized to enhance interactions with target enzymes, potentially leading to significant inhibitory effects on metabolic pathways critical for tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| HSET Inhibition | Centrosome-amplified DLD1 cells | 15 | |

| Antiproliferative | A431 (EGFR overexpressing) | >1 | |

| Antiproliferative | H1975 (mutant EGFR) | 126 |

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that compounds with similar structures may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Q & A

Q. What are the key structural features of tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate, and how do they influence its reactivity?

The compound contains three critical structural motifs:

- A tert-butyl ester group that enhances steric protection of the morpholine ring, improving stability under acidic or basic conditions .

- A morpholine ring with a nitrogen atom capable of hydrogen bonding, influencing interactions with biological targets .

- An N-hydroxycarbamimidoyl group that can act as a chelating agent or participate in redox reactions due to its hydroxylamine-like properties . These features collectively dictate solubility, stability, and reactivity in synthetic and biological contexts.

Q. What are the standard synthetic routes for this compound, and which reagents are critical?

Synthesis typically involves:

- Step 1 : Reaction of morpholine derivatives with tert-butyl chloroformate to introduce the tert-butyloxycarbonyl (Boc) protecting group .

- Step 2 : Functionalization at the 3-position of the morpholine ring using hydroxycarbamimidoyl precursors under basic conditions (e.g., K₂CO₃ or NaH) . Key reagents include tert-butyl chloroformate, 3-chloropropanol (for hydroxypropyl analogs), and coupling agents like HATU for amide bond formation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

Optimization strategies include:

- Temperature control : Maintaining 0–5°C during Boc protection to minimize side reactions .

- Solvent selection : Using polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution efficiency .

- Catalyst use : Employing Pd(OAc)₂ or CuI for coupling reactions involving the hydroxycarbamimidoyl group .

- Continuous flow reactors : Scaling up synthesis while maintaining high purity (>95%) by controlling residence time and mixing efficiency .

Q. What analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

Q. How does the presence of the N-hydroxycarbamimidoyl group influence the compound's interaction with biological targets?

The N-hydroxycarbamimidoyl group:

- Acts as a metal chelator , inhibiting metalloenzymes like matrix metalloproteinases (MMPs) by binding Zn²⁺ in active sites .

- Participates in redox cycling , generating reactive oxygen species (ROS) that modulate cellular signaling pathways .

- Enhances solubility via hydrogen bonding, improving bioavailability in pharmacokinetic studies . For example, analogs of this compound show IC₅₀ values <10 µM against MMP-9 in enzyme inhibition assays .

Q. When encountering contradictory data in stability studies of this compound, what methodological approaches should be employed to resolve discrepancies?

- Controlled degradation studies : Expose the compound to stress conditions (heat, light, humidity) and monitor decomposition pathways via LC-MS .

- pH-dependent stability assays : Compare half-life (t₁/₂) in buffers ranging from pH 1–10 to identify optimal storage conditions .

- Cross-validation with multiple techniques : Use DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) to confirm thermal stability data .

- Collaborative reproducibility : Replicate experiments in independent labs to rule out instrumentation or operator bias .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s stability in aqueous solutions.

- Evidence A : Stable at pH 7.4 (t₁/₂ >24 hrs) .

- Evidence B : Rapid hydrolysis at pH 7.4 (t₁/₂ <2 hrs) .

Resolution :

Verify buffer composition (e.g., phosphate vs. carbonate buffers may catalyze degradation).

Assess temperature control (degradation accelerates at >25°C).

Confirm analytical method sensitivity (HPLC vs. UV-Vis may yield different kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.